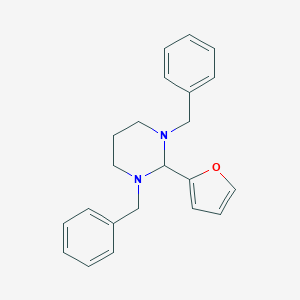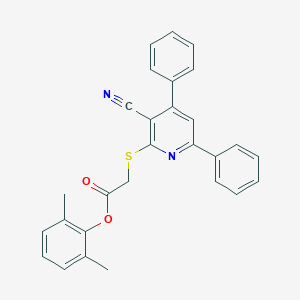![molecular formula C19H13Cl2N3O3S B409125 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one CAS No. 328555-41-5](/img/structure/B409125.png)
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one, also known as DCAT, is a synthetic compound with potential applications in scientific research. DCAT is a heterocyclic compound that contains a thiadiazole ring, a chromenone ring, and a dichloroanilino group. It has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
科学的研究の応用
Synthetic Methods and Chemical Properties
6H-Benzo[c]chromen-6-ones, which share structural similarities with the compound , serve as core structures in secondary metabolites and have substantial pharmacological importance. The synthetic protocols for these compounds involve Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, among others. These methods are crucial for producing biaryl structures that are essential in pharmaceutical chemistry (Mazimba, 2016).
Biological Significance
The 1,3,4-thiadiazoline derivatives, closely related to the specified compound, are synthesized through various methods and have shown significant pharmaceutical importance. These compounds are derived from cyclization reactions of thiosemicarbazone and have displayed a broad spectrum of biological activities against various fungal and bacterial strains (Yusuf & Jain, 2014).
Pharmacological Applications
Quinazoline derivatives, including those with thiadiazole moieties, exhibit notable biological activities. These compounds have been explored for their potential as antibacterial agents against common pathogens such as Staphylococcus aureus and Escherichia coli. The modifications to the quinazolinone nucleus, incorporating bioactive moieties, aim to enhance the medicinal properties of these agents, suggesting a pathway for developing new therapeutic agents (Tiwary et al., 2016).
Environmental Impact
The environmental behavior and impact of related compounds, including their occurrence in water systems and potential toxicity, have been extensively reviewed. For instance, parabens, which share some structural similarities with the discussed compound, have been studied for their ubiquity in surface water and sediments. This research underscores the importance of understanding the environmental fate of such compounds to mitigate their potential adverse effects on ecosystems (Haman et al., 2015).
特性
IUPAC Name |
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-2-26-15-5-3-4-10-8-12(18(25)27-16(10)15)17-23-24-19(28-17)22-14-7-6-11(20)9-13(14)21/h3-9H,2H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCAVSWVSADKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B409044.png)

![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)

![Ethyl 2-({[2-(phenylamino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409053.png)
![Ethyl 2-{(2-hydroxybenzyl)[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409054.png)
![Acetic acid 1-[(2-chloro-phenyl)-phenylacetylamino-methyl]-naphthalen-2-yl ester](/img/structure/B409056.png)
methyl]naphthalen-2-yl (phenyloxy)acetate](/img/structure/B409058.png)

![2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B409061.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B409062.png)
![2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B409064.png)
![N'-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-3-bromobenzohydrazide](/img/structure/B409065.png)